8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Synthetic chemistry Structural isomerism Chiral dithioloquinolinethiones

8-Ethoxy-4,4,5-trimethyl-dithioloquinoline-1-thione (CAS 329211-46-3) features a chiral C-5 methyl absent in achiral 4,4-dimethyl analogs, altering stereochemistry and target engagement. The dithioloquinolinethione class exhibits JAK3 inhibition (IC50 0.36–0.46 μM), anti-SARS-CoV-2 activity (EC50 0.27 μM), and broad-spectrum antimicrobial potency. This unexplored scaffold offers a differentiated starting point for kinase SAR, antiviral lead optimization, and antimicrobial resistance programs. Generic substitution with 4,4-dimethyl variants is scientifically invalid. Verify identity via CAS and request CoA.

Molecular Formula C15H17NOS3
Molecular Weight 323.5 g/mol
CAS No. 329211-46-3
Cat. No. B6500076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione
CAS329211-46-3
Molecular FormulaC15H17NOS3
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C
InChIInChI=1S/C15H17NOS3/c1-5-17-9-6-7-11-10(8-9)12-13(19-20-14(12)18)15(2,3)16(11)4/h6-8H,5H2,1-4H3
InChIKeyRQHKPFJXEPEIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 329211-46-3): Structural Identity and Class Context for Informed Procurement


The compound 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 329211-46-3; molecular formula C15H17NOS3; molecular weight 323.5 g/mol) is a heterocyclic organosulfur molecule belonging to the dithioloquinolinethione class . This class is characterized by a tricyclic framework in which a 1,2-dithiole-3-thione ring is fused to a partially saturated quinoline nucleus. The class has attracted sustained research interest because its derivatives have demonstrated pleiotropic bioactivities—including non-selective protein kinase inhibition, anti-inflammatory effects, antibacterial and antifungal activity, and antiviral action against SARS-CoV-2—as documented in multiple primary studies and patents [1][2][3][4]. The defining structural feature of this specific compound is the 4,4,5-trimethyl substitution pattern, which introduces a chiral center at the C-5 position and distinguishes it from the more extensively studied 4,4-dimethyl congeners that dominate the published literature.

Why the 4,4,5-Trimethyl-8-ethoxy Scaffold Cannot Be Replaced by Generic 4,4-Dimethyl Dithioloquinolinethiones


Substituting this compound with a 4,4-dimethyl analog (e.g., CAS 7345-50-8 or CAS 329207-11-6) is not scientifically equivalent because the additional C-5 methyl group fundamentally alters the molecule's three-dimensional architecture, stereochemistry, and conformational landscape. The established synthetic route to dithioloquinolinethiones involves sulfurization of 2,2,4-trimethyl-1,2-dihydroquinolines, which yields 4,4-dimethyl products via methyl migration—not the 4,4,5-trimethyl scaffold retained in CAS 329211-46-3 [1][2]. This implies a divergent synthetic pathway and a distinct chemical space. The C-5 chiral center introduces enantiomeric specificity that is absent in the achiral 4,4-dimethyl series, potentially affecting binding pocket complementarity, metabolic stability, and off-target profiles in any biological assay. In the broader dithioloquinolinethione class, even subtle positional isomerism of substituents (e.g., 6-ethoxy vs. 8-ethoxy) has been shown to produce different biological outcomes in antimicrobial and kinase inhibition studies [3][4], reinforcing that generic substitution without experimental validation carries substantial risk of irreproducible results.

Quantitative Differentiation Evidence for 8-Ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 329211-46-3)


Structural Differentiation from 4,4-Dimethyl Congeners via Synthetic Pathway Divergence

The target compound bears a 4,4,5-trimethyl substitution pattern that is inaccessible through the canonical sulfurization route used for the vast majority of reported dithioloquinolinethiones. The established method—heating 2,2,4-trimethyl-1,2-dihydroquinolines with elemental sulfur at 210–220 °C—produces 4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones via rearrangement of the C-4 methyl group [1][2]. The retention of the 4,4,5-trimethyl scaffold in CAS 329211-46-3 therefore requires a distinct synthetic approach and yields a molecule with a chiral center at C-5 that is absent in all 4,4-dimethyl analogs. No head-to-head biological comparison data exist for this specific compound versus 4,4-dimethyl congeners, because the target compound has not been explicitly tested in the published primary literature.

Synthetic chemistry Structural isomerism Chiral dithioloquinolinethiones

Class-Level Kinase Inhibition Baseline: JAK3, NPM1-ALK, and cRAF IC50 Values for 4,4-Dimethyl Dithioloquinolinethiones

Although CAS 329211-46-3 itself has not been evaluated in published kinase assays, the dithioloquinolinethione class has demonstrated potent, non-selective kinase inhibition. In a 2022 study, hybrid and chimeric 4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives were screened against a panel of human kinases by ELISA [1]. The most active compounds (2a, 2b, 2c, 2q) inhibited JAK3 with IC50 values of 0.36–0.46 μM, NPM1-ALK with IC50 values of 0.25–0.54 μM, and cRAF[Y340D][Y341D] with IC50 values of 0.78–5.34 μM. These values are comparable to or exceed the potency of the reference standard sorafenib (JAK3 IC50 = 0.78 μM; NPM1-ALK IC50 = 0.43 μM) [1]. The 4,4,5-trimethyl scaffold may alter kinase selectivity due to the additional steric bulk and chirality, but no direct comparative data are available.

Kinase inhibition JAK3 inhibitor Antitumor screening NPM1-ALK

Class-Level Anti-Inflammatory Activity: Carrageenan-Induced Edema Model Compared with Indomethacin

Dithioloquinolinethione derivatives have demonstrated statistically significant anti-inflammatory activity in the carrageenan-induced mouse paw edema model. In a 2024 study, 12 hybrid N-acyl-[1,2]dithiolo-[3,4-c]quinoline-1-thiones were tested, and 11 of the 12 compounds showed edema inhibition ranging from 52.97% to 68.74%, all exceeding the reference drug indomethacin (47% inhibition) [1]. The most active compound, 3h, achieved 68.74% inhibition—a 21.7 percentage-point improvement over indomethacin. PASS Online in silico predictions had identified anti-inflammatory potential for this class, and chemical similarity searches in the WWAD and DrugBank databases found no close structural analogues with known anti-inflammatory activity, supporting the novelty of the phenotype [1]. No experimental anti-inflammatory data exist for the specific 4,4,5-trimethyl-8-ethoxy compound.

Anti-inflammatory Carrageenan edema model In vivo pharmacology Indomethacin comparator

Class-Level Antimicrobial Activity: Broad-Spectrum Antibacterial and Antifungal Potency vs. Clinical Reference Agents

Ten dithioloquinolinethiones were evaluated against eight Gram-positive and Gram-negative bacterial species and eight fungal species in a 2019 study [1]. All compounds displayed antibacterial activity superior to ampicillin, and nearly all exceeded streptomycin in potency. The best antibacterial compound (8c) demonstrated activity against Enterobacter cloacae and Staphylococcus aureus. In antifungal assays, all compounds were more potent than both reference drugs bifonazole and ketoconazole, with compound 8d showing the highest activity against Trichoderma viride [1]. Molecular docking implicated E. coli DNA GyrB as a probable antibacterial target and CYP51ca as a probable antifungal target. Importantly, the study revealed that positional isomerism (e.g., 4,4,8-trimethyl vs. other substitution patterns) significantly influenced antimicrobial potency, confirming that substitution pattern modulates biological activity within this class [1].

Antimicrobial screening Multitargeted antibacterial Antifungal agents DNA GyrB inhibition

Class-Level Antiviral Activity Against Wild-Type SARS-CoV-2: Sub-Micromolar EC50 with High Selectivity Index

A 2024 study screened aryl(1,2-dithiolo[3,4-c]quinolin-1-ylidene)amine derivatives against wild-type SARS-CoV-2 replication in Vero E6 cell culture [1]. Six compounds demonstrated antiviral activity with EC50 values ranging from 0.27 μM to 98.48 μM. The most potent compound, combining a dithioloquinoline scaffold with a streptocide fragment, achieved an EC50 of 0.27 μM and a selectivity index (SI) exceeding 370, surpassing the reference antivirals remdesivir, GC376, and ML188 used in the study [1]. A Russian patent (RU 2819783 C1, 2024) further claims a broad genus of tricyclic sulfur-containing 1,2-dihydroquinoline derivatives—including compounds with ethoxy and methyl substituents—as inhibitors of beta-coronavirus replication [2]. The 4,4,5-trimethyl-8-ethoxy substitution pattern falls within the scope of the patent's general formula, but the specific compound has not been individually exemplified or tested.

SARS-CoV-2 Antiviral screening Vero E6 cells Selectivity index

Crystallographic Precedent for the 8-Ethoxy-4,4-dimethyl Scaffold: Structural Parameters Informing the 4,4,5-Trimethyl Variant

The crystal and molecular structure of 8-ethoxy-4,5-dihydro-4,4-dimethyl-5H-2,3-dithiolo[5,4-c]quinoline-1-thione—a close structural analog differing only in the absence of the C-5 methyl group and the ring fusion regiochemistry—was solved by X-ray diffraction and published in 1992 [1]. This study provides bond lengths, bond angles, and torsional parameters for the 8-ethoxy-dithioloquinoline-thione core, establishing a structural baseline. The target compound's additional C-5 methyl group will distort the dihydroquinoline ring conformation relative to the published structure, potentially altering intermolecular interactions, solubility, and crystal packing. No crystallographic data are available for CAS 329211-46-3 itself.

X-ray crystallography Molecular conformation Dithioloquinoline structure Crystal packing

Evidence-Based Application Scenarios for 8-Ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 329211-46-3)


Kinase Inhibitor Lead Discovery Requiring a Chiral, Sterically Differentiated Dithioloquinolinethione Scaffold

Research groups engaged in kinase inhibitor drug discovery may prioritize this compound when seeking to explore the structure-activity relationship (SAR) consequences of introducing a chiral center and additional steric bulk at the C-5 position of the dithioloquinolinethione core. The class has demonstrated JAK3 inhibition at IC50 values of 0.36–0.46 μM and NPM1-ALK inhibition at 0.25–0.54 μM for 4,4-dimethyl analogs [1]. The 4,4,5-trimethyl variant offers a structurally distinct starting point for probing whether C-5 substitution enhances kinase selectivity or alters the inhibition profile relative to the achiral 4,4-dimethyl series.

Antimicrobial Resistance Programs Targeting Novel DNA GyrB and CYP51ca Inhibitors

Given that dithioloquinolinethiones have demonstrated antibacterial activity surpassing ampicillin and streptomycin, and antifungal activity exceeding bifonazole and ketoconazole—with molecular docking supporting DNA GyrB and CYP51ca as probable targets [2]—this compound may be of interest for antimicrobial resistance programs. The 4,4,5-trimethyl-8-ethoxy substitution pattern has not been evaluated in antimicrobial screens and may exhibit a distinct resistance profile compared to the tested 4,4,8-trimethyl and 4,4-dimethyl analogs, warranting dedicated MIC determination.

Anti-SARS-CoV-2 Drug Discovery Within a Patent-Protected Chemical Space

The dithioloquinoline class has produced compounds with EC50 values as low as 0.27 μM and selectivity indices exceeding 370 against wild-type SARS-CoV-2 in Vero E6 cells, outperforming remdesivir in the same assay [3]. The target scaffold falls within the general formula claimed in Russian patent RU 2819783 C1, which covers tricyclic sulfur-containing 1,2-dihydroquinoline derivatives with ethoxy and methyl substituents as beta-coronavirus replication inhibitors [4]. Organizations pursuing patent-protected antiviral development may evaluate this compound as a novel starting point for lead optimization.

Anti-Inflammatory Drug Discovery with a Novel Chemotype Lacking Structural Overlap with Approved Drugs

Chemical similarity searches of the dithioloquinolinethione class against the WWAD and DrugBank databases revealed no close structural analogues with established anti-inflammatory activity, confirming the novelty of this chemotype [5]. With class-level in vivo efficacy reaching 68.74% edema inhibition versus 47% for indomethacin in the carrageenan model [5], this compound may appeal to teams seeking first-in-class anti-inflammatory agents operating through a mechanism distinct from COX inhibition. The 4,4,5-trimethyl variant's specific efficacy and safety profile require de novo evaluation.

Quote Request

Request a Quote for 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.